molecular formula C8H8N2O4 B1502654 4-Amino-2-methyl-5-nitrobenzoic acid

4-Amino-2-methyl-5-nitrobenzoic acid

Cat. No. B1502654
M. Wt: 196.16 g/mol
InChI Key: LZOSVIDYBLUPFI-UHFFFAOYSA-N
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Patent
US08916599B2

Procedure details

A mixture of 4-acteylamino-2-methyl-3-nitro-benzoic acid (4.8 g, 20.2 mmol) and 6 M HCl (aq) (150 mL) in 120 mL dioxane was stirred for 15 min at 105° C. The mixture was cooled, filtered and washed with water.
Name
4-acteylamino-2-methyl-3-nitro-benzoic acid
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7](C)[C:6]=1[N+:15]([O-:17])=[O:16])(=O)C.Cl.O1CCOC[CH2:20]1>>[NH2:4][C:5]1[C:6]([N+:15]([O-:17])=[O:16])=[CH:7][C:8]([C:9]([OH:11])=[O:10])=[C:12]([CH3:20])[CH:13]=1

Inputs

Step One
Name
4-acteylamino-2-methyl-3-nitro-benzoic acid
Quantity
4.8 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=C(C(=O)O)C=C1)C)[N+](=O)[O-]
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
Quantity
120 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
was stirred for 15 min at 105° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.